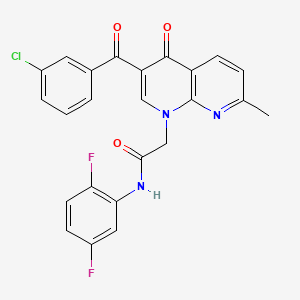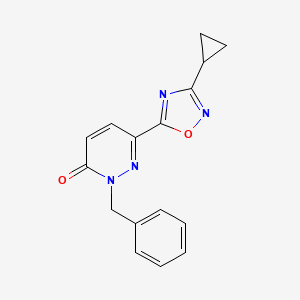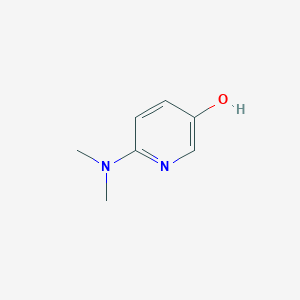
6-(Dimethylamino)pyridin-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Dimethylamino)pyridin-3-OL is a chemical compound with the molecular formula C7H10N2O. It is a derivative of pyridine, characterized by the presence of a dimethylamino group at the 6th position and a hydroxyl group at the 3rd position on the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)pyridin-3-OL can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method typically uses a palladium catalyst to couple a brominated pyridine derivative with a dimethylamino-substituted boronic acid . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a solvent like ethanol or water.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. One such method includes the direct treatment of pyridine derivatives with dimethylamine under controlled conditions. This process can be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time .
化学反応の分析
Types of Reactions
6-(Dimethylamino)pyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
6-(Dimethylamino)pyridin-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
作用機序
The mechanism of action of 6-(Dimethylamino)pyridin-3-OL involves its interaction with various molecular targets and pathways. The dimethylamino group enhances the compound’s nucleophilicity, allowing it to participate in various chemical reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. These properties make it a versatile compound in both chemical and biological contexts .
類似化合物との比較
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with a dimethylamino group at the 4th position.
Pyridin-2-OL: A pyridine derivative with a hydroxyl group at the 2nd position.
Pyridin-4-OL: Similar to pyridin-2-OL but with the hydroxyl group at the 4th position.
Uniqueness
6-(Dimethylamino)pyridin-3-OL is unique due to the specific positioning of the dimethylamino and hydroxyl groups on the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
特性
IUPAC Name |
6-(dimethylamino)pyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-9(2)7-4-3-6(10)5-8-7/h3-5,10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKGPMCJEOPIRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2400755.png)

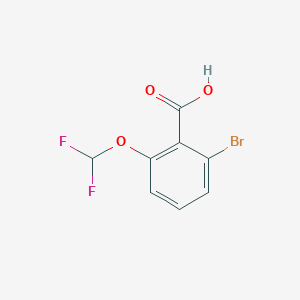

![N-(5-chloro-2-methoxyphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2400760.png)
![N-[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-3-methylbenzamide](/img/structure/B2400763.png)
![(3aR,7aR)-2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-3-one](/img/new.no-structure.jpg)
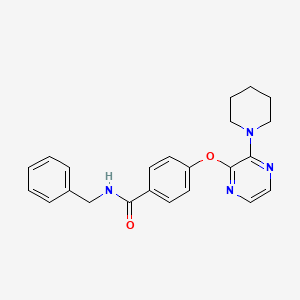
![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2400769.png)
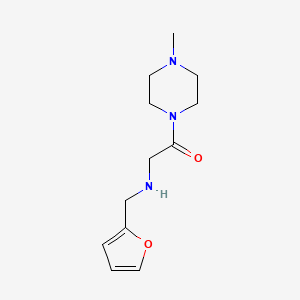
![3-{1-[(4-methylphenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B2400771.png)

